An In-depth Technical Guide to 1-(1H-Indol-3-yl)propan-1-one
An In-depth Technical Guide to 1-(1H-Indol-3-yl)propan-1-one
CAS Number: 22582-68-9
This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral analysis, and known biological activities of 1-(1H-Indol-3-yl)propan-1-one, a compound of interest for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
1-(1H-Indol-3-yl)propan-1-one is an organic compound featuring an indole moiety linked to a propan-1-one group. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 22582-68-9 | [1][2] |
| Molecular Formula | C₁₁H₁₁NO | [1][2] |
| Molecular Weight | 173.21 g/mol | [1][2] |
| IUPAC Name | 1-(1H-indol-3-yl)propan-1-one | |
| Synonyms | 3-Propionylindole |
Synthesis
A common and effective method for the synthesis of 3-acylindoles, such as 1-(1H-Indol-3-yl)propan-1-one, is the Friedel-Crafts acylation of indole. This electrophilic aromatic substitution reaction typically involves the reaction of indole with an acylating agent in the presence of a Lewis acid catalyst.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
Indole
-
Propanoyl chloride (or propanoic anhydride)
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or other inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve indole in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
Add propanoyl chloride dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and water.
-
Extract the aqueous mixture with DCM (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution (2 x 50 mL), water (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-(1H-Indol-3-yl)propan-1-one.
Spectroscopic Data
The structural confirmation of 1-(1H-Indol-3-yl)propan-1-one is achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | ¹³C NMR |
| Chemical Shift (δ, ppm) | Assignment |
| ~1.2 (t, 3H) | -CH₃ |
| ~3.0 (q, 2H) | -CH₂- |
| ~7.2-7.5 (m, 4H) | Aromatic CH |
| ~8.1 (s, 1H) | Indole C2-H |
| ~8.3 (d, 1H) | Indole C4-H |
| ~11.5 (br s, 1H) | Indole N-H |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch (indole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2970-2850 | Aliphatic C-H stretch |
| ~1650 | C=O stretch (ketone) |
| ~1600-1450 | Aromatic C=C stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of 1-(1H-Indol-3-yl)propan-1-one is expected to show a molecular ion peak [M]⁺ at m/z 173. Key fragmentation patterns would likely involve the loss of the ethyl group ([M-29]⁺) and the propionyl group ([M-57]⁺), as well as characteristic fragmentation of the indole ring.
Biological Activity and Potential Applications
While research on the specific biological activities of 1-(1H-Indol-3-yl)propan-1-one is ongoing, studies on its derivatives have revealed promising therapeutic potential, particularly in the field of oncology.
Anticancer Activity
A study on a tosylated derivative, 1-(1-tosyl-1H-indol-3-yl)propan-1-one, demonstrated significant cytotoxic effects against the A549 human lung cancer cell line.[2] The compound was found to induce apoptosis, a form of programmed cell death, in these cancer cells.[2]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
-
Cell Culture: A549 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of 1-(1-tosyl-1H-indol-3-yl)propan-1-one for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the control (untreated) cells.
Signaling Pathways
The precise signaling pathways through which 1-(1H-Indol-3-yl)propan-1-one and its derivatives exert their biological effects are still under investigation. However, the induction of apoptosis by the tosylated derivative suggests the involvement of key apoptotic pathways.
Apoptosis Signaling Pathway:
The process of apoptosis is intricate and can be initiated through two primary pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
Further research is warranted to fully elucidate the mechanism of action of 1-(1H-Indol-3-yl)propan-1-one and its analogs and to explore their full therapeutic potential. This includes detailed studies on their effects on various signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in cancer and inflammatory diseases.
